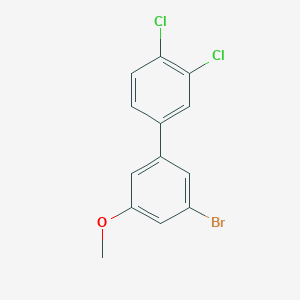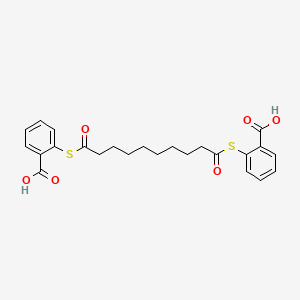
3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide is an organic compound with the molecular formula C11H11N3O3 It is characterized by the presence of a phenyl ring substituted with two methoxy groups and an azide functional group attached to a prop-2-enoyl chain
Preparation Methods
The synthesis of 3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide typically involves the reaction of 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the azide compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones under specific conditions.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes. The methoxy groups on the phenyl ring may also contribute to its biological activity by enhancing its binding affinity to specific molecular targets .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound lacks the azide group and has different chemical reactivity and applications.
3-(4-Chlorophenyl)prop-2-enoyl azide: This compound has a chloro substituent instead of methoxy groups, leading to different chemical and biological properties.
3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride: This compound is a precursor in the synthesis of the azide compound and has different reactivity due to the presence of the chloride group.
Properties
CAS No. |
149242-84-2 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C11H11N3O3/c1-16-9-5-3-8(7-10(9)17-2)4-6-11(15)13-14-12/h3-7H,1-2H3 |
InChI Key |
XYKYDNQPGCQVKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N=[N+]=[N-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)
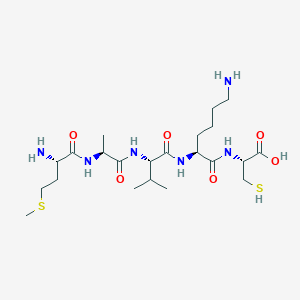
![2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12546208.png)
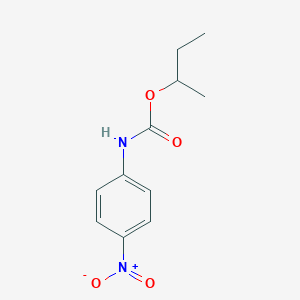

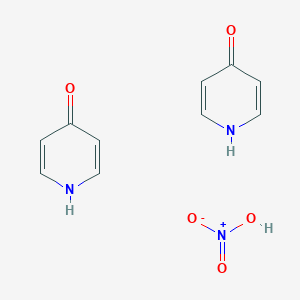
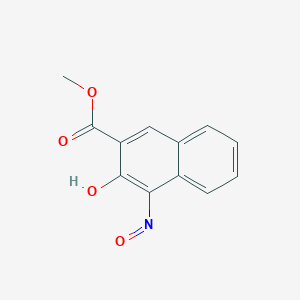
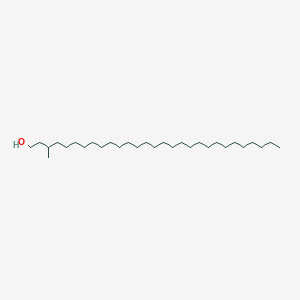
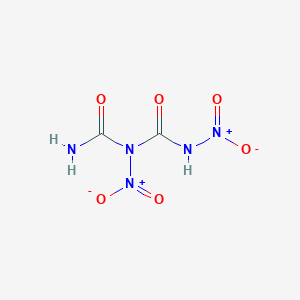
phosphanium bromide](/img/structure/B12546250.png)
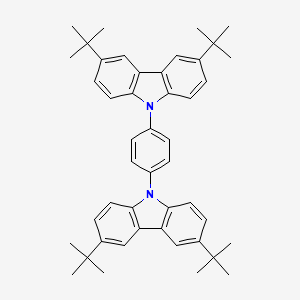
![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
